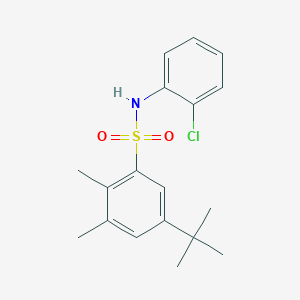![molecular formula C21H17NO4 B281199 Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to induce the production of ROS in cancer cells, which can lead to cell death. Furthermore, Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been shown to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate in laboratory experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising compound for further research. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water. This can make it difficult to dissolve and administer in experiments.
Zukünftige Richtungen
There are several future directions for research on Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate. One direction is to further investigate its anti-cancer properties and its potential as a treatment for various types of cancer. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Furthermore, research can be conducted to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease. Finally, future research can focus on improving the solubility of Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate in water to make it more accessible for laboratory experiments.
Synthesemethoden
Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, which forms 2-nitro-1-(2-oxopropylidene)indoline-5,6-dione. This compound is then reacted with 1,3-dibromopropane, which forms 1-(2-bromoethyl)-2-nitro-1,2,3,4-tetrahydrobenzo[f]pyrido[1,2-a]indole-6,11-dione. Finally, this compound is reacted with butyl acrylate to form Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate.
Wissenschaftliche Forschungsanwendungen
Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has potential applications in various fields of scientific research. One of the most promising applications is in cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. Furthermore, Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
butyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
InChI |
InChI=1S/C21H17NO4/c1-2-3-12-26-21(25)16-15-10-6-7-11-22(15)18-17(16)19(23)13-8-4-5-9-14(13)20(18)24/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
RGQQGRWZABJUAJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CCCCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)
![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)

![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

